2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-9-4-8-3-7(6-13)5-11-10(8)12-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZRWBCJDGIEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=CN=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678448 | |
| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-51-6 | |
| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation at C5
The introduction of the carbaldehyde group at position 5 is most efficiently achieved via the Vilsmeier-Haack reaction, a method validated across multiple pyrrolopyridine derivatives. This protocol involves treating the pyrrolo[2,3-b]pyridine precursor with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes formylation at C5 with POCl₃ (1.1 eq) in DMF at 85°C for 30 minutes, followed by hydrolysis with aqueous sodium acetate to yield the 5-carbaldehyde derivative. Key parameters include:
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Temperature : 85°C for optimal electrophilic substitution.
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Solvent : Dichloroethane (DCE) or DMF for solubility and reactivity.
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Workup : Neutralization with NaOAc to prevent over-acidification.
This method achieves yields of 70–85% for analogous structures, with the aldehyde functionality confirmed via -NMR (δ 9.8–10.2 ppm) and ESI-MS.
Directed Lithiation and Ethylation at C2
Introducing the ethyl group at position 2 demands precise regiocontrol. A two-step lithiation-alkylation sequence, adapted from Joydev et al., involves:
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Protection : The pyrrole NH is shielded using triisopropylsilyl (TIPS) chloride in DMF with NaH at 0°C to prevent side reactions.
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Lithiation : Treatment with sec-butyllithium (sec-BuLi, 1.3 eq) in THF at −78°C generates a lithiated intermediate at C2, directed by the electron-withdrawing TIPS group.
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Alkylation : Quenching with ethyl iodide (2.0 eq) introduces the ethyl moiety, followed by TIPS deprotection using tetrabutylammonium fluoride (TBAF).
Critical Data :
-
Characterization : -NMR shows ethyl triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm); MS confirms [M+H]⁺ at m/z 207.1.
Alternative Methodologies
Palladium-Catalyzed Cross-Coupling
For substrates pre-functionalized with halogens at C2, Suzuki-Miyaura coupling with ethyl boronic acid offers a viable route. Using Pd(OAc)₂ (5 mol%) and SPhos ligand (10 mol%) in toluene/water (3:1) at 80°C, 2-bromo-pyrrolo[2,3-b]pyridine derivatives couple with ethyl boronic acid (1.5 eq) to install the ethyl group. This method achieves 50–70% yields but requires halogenated precursors, which may necessitate additional synthetic steps.
Reductive Amination and Cyclization
Building the pyrrolo[2,3-b]pyridine core de novo with an ethyl group pre-installed is explored in patent literature. Ethyl-substituted pyrrole intermediates are condensed with pyridine fragments via Friedländer or Knorr cyclization, followed by oxidation to the aldehyde. For example, ethyl 3-aminopyrrole-2-carboxylate reacts with acetylenedicarboxylate in refluxing ethanol to form the bicyclic core, which is oxidized to the carbaldehyde using MnO₂.
Limitations :
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Yield : 30–40% due to competing side reactions.
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Complexity : Multi-step synthesis increases purification challenges.
Protective Group Strategies
TIPS Protection-Deprotection
The TIPS group, as employed in Section 1.2, provides robust protection during lithiation but requires harsh conditions for removal (TBAF in THF). Alternatives like SEM (2-(trimethylsilyl)ethoxymethyl) groups offer milder deprotection (HCl in dioxane) but are less effective in directing lithiation.
Comparative Data :
| Protective Group | Deprotection Reagent | Yield (%) |
|---|---|---|
| TIPS | TBAF | 85 |
| SEM | HCl/dioxane | 78 |
Optimization and Scalability
Solvent and Temperature Effects
Yield Improvement Techniques
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Microwave Assistance : Reducing reaction times for amidation and coupling steps (e.g., 160°C for 10 minutes vs. 2 hours conventionally).
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Catalyst Screening : Adopting RuPhos ligand with Pd₂(dba)₃ increases cross-coupling efficiency to 75%.
Analytical Characterization
Spectroscopic Confirmation
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-NMR :
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Aldehyde proton: δ 9.9–10.1 ppm (singlet).
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Ethyl group: δ 1.3 (triplet, J = 7.5 Hz), 2.6 (quartet, J = 7.5 Hz).
-
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ESI-MS : [M+H]⁺ at m/z 189.1 (calculated for C₁₀H₁₁N₂O).
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[2,3-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Reduction: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, exhibit potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in several cancer types. For instance, a study highlighted the synthesis and biological evaluation of various derivatives showing IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating their potential as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism involves the compound's ability to bind to active sites of enzymes and receptors, effectively inhibiting their activity. This interaction can block critical signaling pathways that promote tumor growth and metastasis. Specifically, compounds targeting FGFR signaling have been shown to reduce proliferation and induce apoptosis in cancer cell lines .
Biological Research
Enzyme Inhibition Studies
The compound is utilized in studying enzyme inhibition due to its structural similarity to biologically active molecules. It serves as a scaffold for developing inhibitors that can modulate enzyme activity linked to various pathologies, including inflammation and cancer.
Pharmacological Applications
Research has also indicated that derivatives of this compound can selectively inhibit phosphodiesterase enzymes (PDEs), particularly PDE4B. These inhibitors may have applications in treating diseases characterized by inflammation and neurological disorders, as they can modulate cyclic nucleotide levels in cells .
Synthetic Applications
Building Block for Complex Molecules
In synthetic organic chemistry, this compound is employed as a precursor for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions, leading to the formation of diverse derivatives with potential biological activities .
Industrial Applications
Pharmaceutical Development
The compound is also explored in the pharmaceutical industry as an intermediate in synthesizing drugs targeting specific diseases. Its unique properties make it a candidate for developing novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments .
Comparison with Related Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Structure | Anticancer |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | Structure | Enzyme Inhibition |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | Structure | Anticancer |
This table illustrates how this compound compares with similar compounds regarding their activities.
Case Studies
Several studies have documented the effectiveness of derivatives of this compound:
- Study on FGFR Inhibition : A series of pyrrolo derivatives were synthesized and evaluated for their FGFR inhibitory activities. Compound 4h exhibited promising results with significant anticancer properties observed in vitro against breast cancer cell lines .
- PDE4B Inhibition Study : Researchers synthesized a series of pyrrolo derivatives that selectively inhibited PDE4B, demonstrating potential therapeutic effects in inflammatory diseases. The lead compound showed favorable pharmacokinetic properties suitable for further development .
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with specific receptors on cell surfaces .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights critical structural and functional differences between 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and related compounds:
Key Observations :
- Substituent Effects : The 5-carbaldehyde group in the target compound facilitates nucleophilic additions (e.g., condensation reactions), while 5-bromo in its analog enhances cross-coupling utility . The 4-chloro substituent in the chloro analog increases electrophilicity at adjacent positions, making it suitable for SNAr reactions .
- Isomerism : Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate demonstrates how pyrrolopyridine ring isomerism ([2,3-b] vs. [2,3-c]) alters electronic distribution and steric accessibility .
Comparative Reactivity
- 5-Bromo Analog : The bromine atom in 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine enables efficient Pd-catalyzed couplings, contrasting with the aldehyde’s role in stepwise functionalization .
- Chloro vs. Ethyl Substitution : 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde exhibits faster reaction rates in nucleophilic substitutions compared to the ethyl-substituted compound due to chlorine’s superior leaving-group ability .
Spectroscopic Characterization
- NMR and Mass Data : Compounds like ethyl pyrrolo[2,3-c]pyridine carboxylates () and the target aldehyde are routinely characterized via ¹H/¹³C-NMR and GC-MS, with distinct shifts for aldehyde (~9–10 ppm in ¹H-NMR) and ester carbonyls (~165–170 ppm in ¹³C-NMR) .
Biological Activity
2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol. It has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer properties and enzyme inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1246088-51-6
- Molecular Structure : The compound features a pyrrolo[2,3-b]pyridine core with an aldehyde functional group at the 5-position and an ethyl group at the 2-position.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common method includes:
- Starting Material : 2-Ethylpyrrole.
- Reagents : A suitable aldehyde and a catalyst.
- Conditions : Controlled temperature and pressure to facilitate cyclization.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Glioblastoma | U87MG | 15 | |
| Prostate Cancer | PC3 | 10 | |
| Breast Cancer | MDA-MB-468 | 12 | |
| Ovarian Carcinoma | SKOV3 | 8 |
The compound's mechanism of action involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes, particularly SGK-1 kinase, which is implicated in various cellular processes including cell survival and proliferation. Inhibition of SGK-1 has therapeutic implications for treating diseases associated with its dysregulation.
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Binding to Enzymes : The compound binds to the active sites of target enzymes, blocking substrate access.
- Signal Transduction Pathway Modulation : It modulates key signaling pathways involved in cell growth and apoptosis.
- Induction of Apoptosis : By disrupting these pathways, the compound can lead to programmed cell death in cancer cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A study published in Pharmacologic Characterization demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of human cancers such as glioblastoma and prostate cancer .
- Enzyme Inhibition Study : Research indicated that this compound effectively inhibits SGK-1 kinase activity in vitro, suggesting potential applications in diseases where SGK-1 is a therapeutic target .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde?
- Methodological Answer : Synthesis typically involves formylation of a pre-constructed pyrrolo[2,3-b]pyridine core. A Vilsmeier-Haack reaction (using POCl₃ and DMF) is a standard approach to introduce the aldehyde group. The ethyl substituent can be introduced via alkylation of a precursor (e.g., bromo or chloromethyl derivatives) under basic conditions. Key steps include controlling reaction temperature (0–5°C for formylation) and purification via column chromatography to isolate the aldehyde .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂).
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (calculated for C₁₀H₁₁N₂O: 175.0872 g/mol).
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained .
Q. What are the key reactivity sites for further functionalization?
- Methodological Answer :
- Aldehyde Group : Susceptible to nucleophilic addition (e.g., formation of hydrazones or imines).
- Pyrrole NH : Deprotonation (using NaH or LDA) enables alkylation or arylation.
- Ethyl Group : Limited reactivity due to steric hindrance but can undergo oxidation to a carboxylic acid under strong conditions (e.g., KMnO₄) .
Advanced Research Questions
Q. How can researchers optimize synthesis yields during scale-up?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance cyclization efficiency.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate formylation.
- Flow Chemistry : Continuous flow systems improve temperature control and reduce side reactions.
- Purification : Employ recrystallization (e.g., ethanol/water mixtures) for high-purity yields (>95%) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%.
- Orthogonal Assays : Combine enzymatic inhibition assays with cellular viability tests to distinguish direct vs. indirect effects .
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., JAK2 or EGFR).
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity prediction .
Q. What challenges arise in regioselective functionalization of the pyrrolopyridine core?
- Methodological Answer :
- Directing Groups : Install sulfonyl or morpholinyl groups (e.g., as in ) to guide C-H activation at specific positions.
- Protection Strategies : Use tert-butyloxycarbonyl (Boc) to shield the aldehyde during alkylation.
- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations at C3 or C5 positions .
Q. How to evaluate stability under long-term storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
